Enterobactin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Bacterial Iron Acquisition

One primary area of research focuses on how enterobactin facilitates iron uptake in bacteria. Studies investigate the biosynthesis pathway of enterobactin, the mechanism by which it binds iron with high affinity, and the transport system responsible for its import into bacterial cells []. This knowledge helps researchers understand the essential role of iron in bacterial physiology and how bacteria adapt to iron-limiting environments.

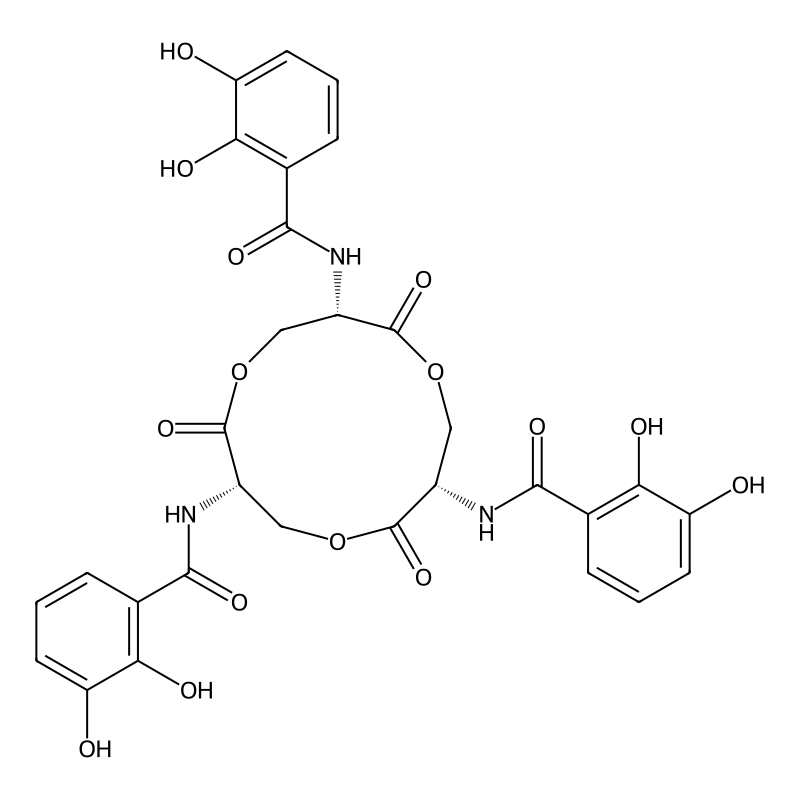

Enterobactin is a siderophore, a type of molecule produced by certain bacteria, particularly Escherichia coli, to sequester iron from the environment. It is characterized by its trilactone backbone, which is covalently linked to three catechol moieties through amide bonds. This structure enables enterobactin to exhibit an exceptionally high affinity for ferric ions (iron in the +3 oxidation state), with a stability constant (pFe) of approximately 34.3, making it one of the most potent iron chelators known .

Enterobactin plays a crucial role in microbial iron transport and homeostasis. It is synthesized in response to iron deficiency, allowing bacteria to thrive in iron-limited environments. Beyond its role as an iron chelator, enterobactin has been implicated in oxidative stress responses, helping bacteria mitigate damage from reactive oxygen species . The synthesis and transport of enterobactin are tightly regulated by the ferric uptake regulator protein, which responds to intracellular iron levels .

The biosynthesis of enterobactin involves several enzymatic steps catalyzed by a series of proteins encoded by specific genes (entA through entG). The process begins with chorismic acid, which is converted into isochorismate and subsequently into 2,3-dihydroxybenzoate. This compound then undergoes amide formation with serine to yield enterobactin . Chemical synthesis methods have also been developed, achieving varying yields; early methods reported yields around 1%, while more recent approaches have improved this to approximately 50% .

Enterobactin has significant applications in microbiology and pharmacology. Its ability to bind iron has been exploited in developing siderophore-conjugated antibiotics that enhance antibacterial activity against resistant strains of E. coli and other pathogens . Additionally, its unique structure allows for potential use in designing novel chelating agents for therapeutic applications in conditions related to iron metabolism.

Research on enterobactin interactions has focused on its binding mechanisms with ferric ions and its role in cellular uptake systems. Studies have shown that the interaction between ferric enterobactin and bacterial transport proteins is essential for effective iron acquisition . Furthermore, enterobactin's ability to modulate oxidative stress responses suggests interactions with cellular signaling pathways that could be targeted for therapeutic purposes .

Several compounds share structural or functional similarities with enterobactin:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Enterochelin | Another catechol-containing siderophore produced by Salmonella | Less potent than enterobactin in iron binding |

| Ferrichrome | A cyclic peptide siderophore produced by fungi | Different structural backbone (peptide-based) |

| Siderophores from Rhizobia | Various structures based on catecholate or hydroxamate types | Adapted for symbiotic nitrogen-fixing bacteria |

| Salicylate | Simple aromatic compound with weaker iron-binding capability | Lacks the complex structure of enterobactin |

Enterobactin's unique trilactone structure combined with its high affinity for ferric ions distinguishes it from these similar compounds, making it particularly effective for microbial iron acquisition.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

9001-98-3

Wikipedia

Use Classification

Methods of Manufacturing

OBTAINED BY EXTRACTING DRIED STRIPS OF CALF STOMACH WITH 5-10% NACL SOLN CONTAINING BORIC ACID FOR 5 DAYS; IMPROVED PROCESS: KEIL, US PATENT 2,339,931 (1942).

General Manufacturing Information

RENNIN IS UNIQUE ENZYME WHICH AFTER CLOTTING MILK HAS NO FURTHER RAPID OR EXTENSIVE ACTION ON THE CURD. IT...ACTS AS PROTEASE, SPLITTING PEPTIDE BONDS IN ONE PARTICULAR CASEIN FRACTION.

IN AN INVESTIGATION WITH EIGHT DIFFERENT PROTEASES...RENNIN & PEPSIN PRODUCED LARGEST AMT OF CURD AFTER 15 MINUTES & NO LOSS OF YIELD AFTER 60 MIN IN CONTACT WITH THE WHEY... RENNIN GAVE THE FIRMEST CURD...

IT HAS POWER OF COAGULATING 25,000 TIMES ITS OWN WEIGHT OF MILK.

SECRETED AS INACTIVE PRECURSOR CALLED PRORENNIN & CONVERTED IN ACID ENVIRONMENT OF /CALF/ STOMACH TO ACTIVE ENZYME.

Stability Shelf Life

Dates

Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology